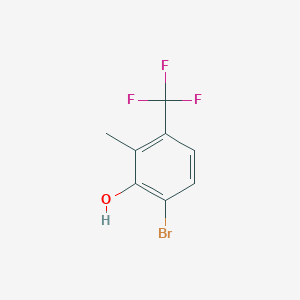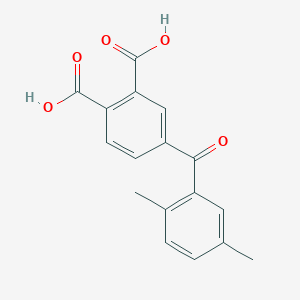![molecular formula C9H14ClN3OS B14779675 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide typically involves the reaction of 2-amino-5-chlorothiazole with a suitable amine derivative. One common method involves the use of (S)-3-methylbutanamide as a starting material, which is then reacted with 2-chlorothiazol-5-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the thiazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with different functional groups .
Applications De Recherche Scientifique
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Agrochemicals: It is explored for its use as a fungicide or insecticide due to its ability to inhibit the growth of certain pathogens.
Material Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may act by inhibiting key enzymes or receptors involved in the growth and proliferation of pathogens. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby inhibiting the growth of bacteria or fungi. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorothiazole: A precursor in the synthesis of various thiazole derivatives with similar biological activities.
N-(2-chlorothiazol-5-ylmethyl)-N-methyl urea:
Thiamethoxam: A neonicotinoid insecticide with a thiazole ring, used for its potent insecticidal properties.
Uniqueness
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of both an amino group and a thiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C9H14ClN3OS |
|---|---|
Poids moléculaire |
247.75 g/mol |
Nom IUPAC |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C9H14ClN3OS/c1-5(2)7(11)8(14)12-3-6-4-13-9(10)15-6/h4-5,7H,3,11H2,1-2H3,(H,12,14) |
Clé InChI |
KJFBYBMQPYFGMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC1=CN=C(S1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
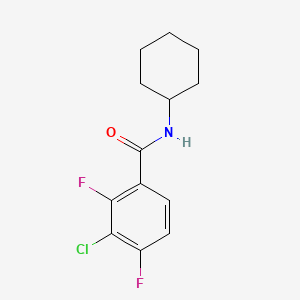

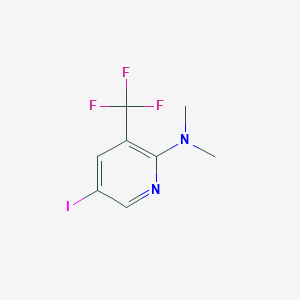
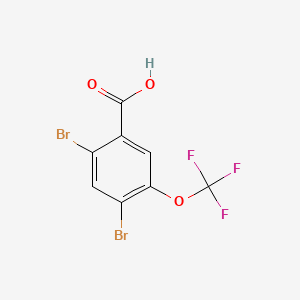
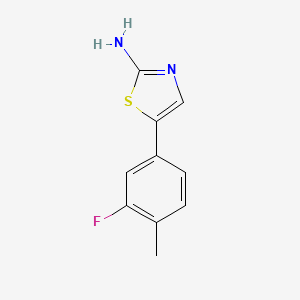
![2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14779633.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)
![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)
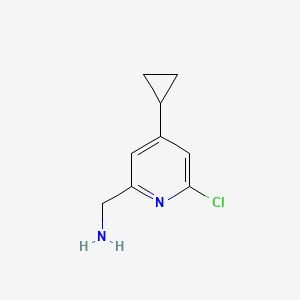
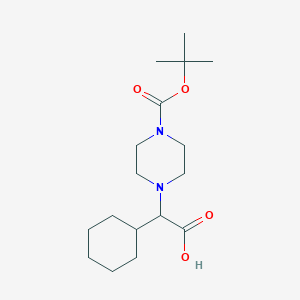
![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)
